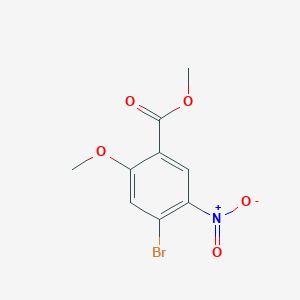

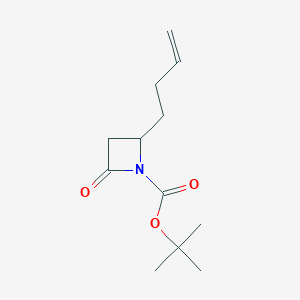

![molecular formula C15H12N2O3 B2491316 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 866133-36-0](/img/structure/B2491316.png)

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, involves novel methods that continue to evolve. A critical aspect of these compounds' synthesis is the site-selective C-H functionalization, which allows for precise modifications at specific positions on the imidazo[1,2-a]pyridine scaffold. Transition metal catalysis, particularly palladium-catalyzed processes, plays a pivotal role in these syntheses, facilitating direct C-H arylation reactions with aryl halides, pseudohalides, or aryliodonium salts. This methodology enables the synthesis of multiply arylated heteroarenes, which are crucial for the compound's diverse applications (Rossi et al., 2014).

Applications De Recherche Scientifique

Crystal Structure and Hirshfeld Surface Analysis

Research into the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, has provided insights into their molecular interactions and structural inclinations. For instance, studies have revealed how different substituents on the imidazo[1,2-a]pyridine core affect molecular orientation and interactions, which is crucial for understanding their chemical behavior and designing new compounds with desired properties (Dhanalakshmi et al., 2018).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of imidazo[1,2-a]pyridine derivatives have been widely studied. Various methods have been developed for constructing the bicyclic imidazo[1,2-a]pyridine structure, offering pathways to a range of bioactive compounds. For example, research has demonstrated the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles, showcasing the versatility of these compounds in organic synthesis and their potential as intermediates in the development of pharmaceuticals (Khalafy et al., 2002).

Antiprotozoal Agents

Some derivatives of this compound have been investigated for their antiprotozoal activity. Novel dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, suggesting potential applications in developing new treatments for diseases like trypanosomiasis and malaria (Ismail et al., 2004).

Breast Cancer Chemotherapy

Selenylated derivatives of imidazo[1,2-a]pyridines have been designed and tested for their efficacy against breast cancer cells. These compounds have demonstrated the ability to inhibit cell proliferation, induce DNA cleavage, and promote apoptosis, highlighting their potential as novel agents for breast cancer chemotherapy (Almeida et al., 2018).

Chemical Detoxification

Research into selenoester derivatives of imidazo[1,2-a]pyridine has explored their application in chemical detoxification, specifically for the treatment of mercury(II) chloride induced toxicity. These studies suggest that such compounds could play a role in mitigating the toxic effects of heavy metals (Sharma et al., 2018).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry It’s worth noting that imidazo[1,2-a]pyridines have been found to interact with various targets depending on their functionalization .

Mode of Action

Imidazo[1,2-a]pyridines have been found to exhibit significant activity through various mechanisms, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been found to be involved in a variety of biochemical pathways depending on their functionalization .

Result of Action

Imidazo[1,2-a]pyridines have been found to exhibit a broad spectrum of pharmacological and biological activities .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-20-12-5-2-10(3-6-12)13-9-17-8-11(15(18)19)4-7-14(17)16-13/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXZLAQYXIHXOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)

![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)

![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2491255.png)

![1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2491256.png)